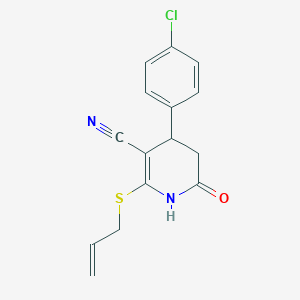

4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a pyridine-derived carbonitrile compound with a tetrahydropyridine backbone. Key structural features include:

- Prop-2-en-1-ylsulfanyl (allylthio) substituent: Introduces reactivity via the allyl group’s double bond, influencing electronic and steric properties.

- 6-Oxo-1,4,5,6-tetrahydropyridine ring: A partially saturated heterocycle that balances rigidity and flexibility for molecular interactions.

- Cyanide (C≡N) group: Contributes to polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-2-7-20-15-13(9-17)12(8-14(19)18-15)10-3-5-11(16)6-4-10/h2-6,12H,1,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSUPKIOFOMKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with allylthiol in the presence of a base to form an intermediate compound. This intermediate is then reacted with a suitable nitrile and a ketone precursor under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine/pyrimidine derivatives with variations in substituents, molecular weight (MW), lipophilicity (logP), and biological activity.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural analogs. †Predicted using SwissADME or analogous tools (referenced in ).

Key Comparative Insights:

Substituent Effects on Lipophilicity :

- The allylthio group in the target compound likely provides intermediate logP (~3.5) compared to methylsulfanyl (logP ~4.1 in ) and propylsulfanyl (logP ~3.4 in ), balancing reactivity and membrane permeability.

- Halogenated aryl groups (e.g., 4-ClPh, 2,6-Cl₂Bzl) increase logP and may enhance target binding via halogen bonds .

Molecular Weight and Solubility :

- The target compound’s MW (~315.8) is lower than benzyl- or dichlorobenzyl-substituted analogs (MW >380), suggesting better solubility .

- Trifluoromethyl (CF₃) and methoxy (MeO) groups reduce logP and improve aqueous solubility (e.g., logP 2.8 in ).

Biological Activity Trends: Allylthio vs. 4-Chlorophenyl is a common pharmacophore in antibacterial and kinase-inhibiting agents (e.g., notes pyrimidine derivatives with anti-Alzheimer’s activity) .

Synthetic Flexibility :

- The target compound’s allylthio group could enable further derivatization (e.g., thiol-ene reactions), unlike propylthio or methylsulfanyl .

Biological Activity

The compound 4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H20ClN2OS , with a molecular weight of 312.4 g/mol . The IUPAC name is 2-oxo-4-(4-propan-2-ylphenyl)-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile . The compound features a complex structure that includes a tetrahydropyridine ring and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN2OS |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-oxo-4-(4-propan-2-ylphenyl)-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |

| InChI | InChI=1S/C18H20N2OS/c1-4... |

| SMILES | CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the tetrahydropyridine ring followed by the introduction of the prop-2-en-1-ylsulfanyl group and the 4-chlorophenyl group. Specific reaction conditions such as temperature and pressure are crucial for successful synthesis.

Biological Activity

Research indicates that compounds similar to 4-(4-Chlorophenyl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exhibit various biological activities:

Antibacterial Activity:

Studies have shown that related compounds demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition:

This compound has potential as an enzyme inhibitor. For instance, derivatives have been reported to inhibit acetylcholinesterase and urease effectively. The IC50 values for some derivatives were found to be notably low, indicating strong inhibitory activity .

Anticancer Properties:

Research into similar tetrahydropyridine derivatives suggests potential applications in cancer therapy. The interaction with specific molecular targets may modulate pathways involved in cell proliferation and apoptosis .

The mechanism of action for this compound likely involves its interaction with various biological macromolecules. It may bind to enzymes or receptors, modulating their activity and influencing biochemical processes critical for cellular function. Detailed studies using techniques such as docking studies can elucidate these interactions further .

Case Studies

Several studies have evaluated the biological activity of tetrahydropyridine derivatives:

-

Antibacterial Screening:

A series of synthesized compounds were tested for antibacterial properties. Compounds demonstrated varying degrees of effectiveness against different bacterial strains with notable results against Salmonella typhi (IC50 = 32 µg/mL) and Bacillus subtilis (IC50 = 28 µg/mL) . -

Enzyme Inhibition Studies:

Research highlighted that certain derivatives exhibited strong inhibitory effects on urease with IC50 values ranging from 0.63 to 2.14 µM across different compounds tested . -

Docking Studies:

In silico studies have shown that these compounds can effectively interact with target proteins involved in cancer progression, suggesting a pathway for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving condensation, cyclization, and functional group modifications. A common approach involves reacting 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by thiolation using allyl mercaptan (prop-2-en-1-ylsulfanyl) to introduce the sulfur-containing substituent . Example Reaction Conditions :

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions), HPLC (≥95% purity), and mass spectrometry (exact mass matching) are critical. For example, the InChI key and molecular formula from PubChem (e.g., InChI=1S/C16H13ClN2O3) provide a reference for spectral validation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., pH, cell lines) or impurities. To address this:

- Standardize assays using positive controls (e.g., known enzyme inhibitors).

- Perform dose-response curves in triplicate with purity-validated batches.

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?

- Methodological Answer : A SAR study comparing analogs from and reveals:

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies indicate:

- pH 7.4 (PBS) : >90% remains after 72h at 25°C.

- Acidic conditions (pH 2.0) : Rapid degradation (t₁/₂ = 4h) due to lactam ring hydrolysis .

- Oxidative stress (H₂O₂) : Allyl-sulfanyl group undergoes oxidation to sulfoxide, requiring argon atmosphere for long-term storage .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods?

- Methodological Answer : Yield discrepancies (e.g., 55% vs. 70%) are attributed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.